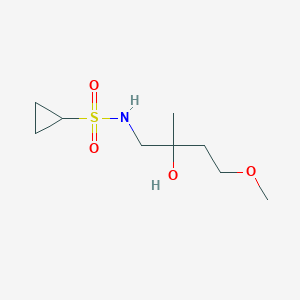
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, also known as HET0016, is a compound that has gained attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a role in the regulation of blood pressure, vascular tone, and angiogenesis.
Mechanism of Action
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide selectively inhibits the enzyme 20-HETE synthase, which converts arachidonic acid to 20-HETE. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and vascular tone. By inhibiting 20-HETE synthase, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide reduces the production of 20-HETE, leading to vasodilation and a decrease in blood pressure. N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide also inhibits angiogenesis, the formation of new blood vessels, which is important in the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide inhibits the proliferation and migration of cancer cells, reduces the production of inflammatory cytokines, and inhibits angiogenesis. In vivo studies have shown that N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide reduces blood pressure and improves vascular function, reduces the growth and metastasis of cancer cells, and reduces inflammation in animal models.
Advantages and Limitations for Lab Experiments
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has several advantages for use in scientific research. It is a selective inhibitor of 20-HETE synthase, which allows for the study of the specific effects of 20-HETE on various biological processes. It is also stable and easy to synthesize, making it readily available for use in experiments. However, there are also limitations to the use of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, it has a short half-life in vivo, which can limit its effectiveness in animal studies.
Future Directions
There are several future directions for the study of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. One area of research is the development of more potent and selective inhibitors of 20-HETE synthase. This could lead to the development of more effective therapies for diseases such as hypertension and cancer. Another area of research is the study of the effects of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide on other biological processes, such as inflammation and oxidative stress. This could lead to the development of new therapies for a variety of diseases. Finally, the use of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide in combination with other therapies, such as chemotherapy or anti-inflammatory drugs, could lead to improved outcomes in the treatment of cancer and other diseases.
Conclusion
In conclusion, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, or N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a selective inhibitor of 20-HETE synthase, which plays a role in the regulation of blood pressure, vascular tone, and angiogenesis. N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been studied extensively for its potential applications in the treatment of cancer and cardiovascular diseases, as well as its anti-inflammatory effects. While there are limitations to its use in scientific research, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has several advantages and has the potential to lead to the development of new therapies for a variety of diseases.
Synthesis Methods
The synthesis of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide involves the reaction of 2-methyl-2-butene-1-ol with sodium hydride, followed by the addition of cyclopropanesulfonyl chloride. The resulting product is then treated with sodium methoxide and methanol to yield N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Scientific Research Applications
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties, as it inhibits the growth and metastasis of cancer cells. It also has potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, by regulating blood pressure and vascular tone. Additionally, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-9(11,5-6-14-2)7-10-15(12,13)8-3-4-8/h8,10-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKQDPGCYJKTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2781621.png)
![4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2781622.png)
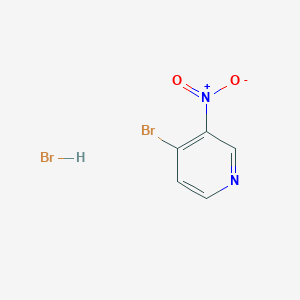
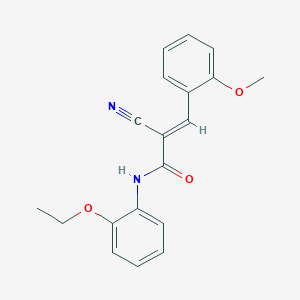
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide](/img/structure/B2781629.png)

![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781631.png)
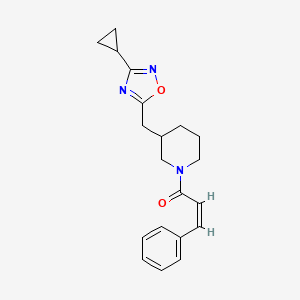
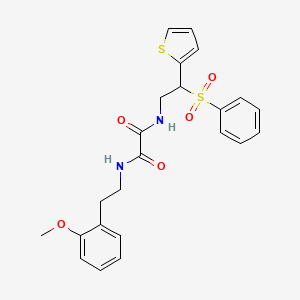
![2-(benzyloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2781635.png)

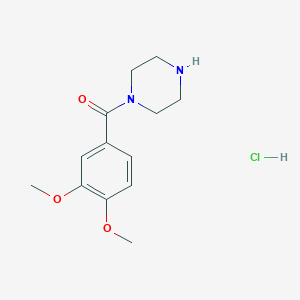
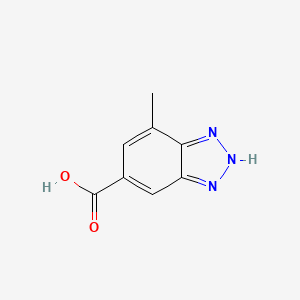
![ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2781644.png)